Germanium(II) selenide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Germanium(II) selenide is a compound with notable properties and diverse applications in various fields. It has been the subject of numerous studies exploring its structure, synthesis, and properties.

Synthesis Analysis

- Germanium chalcophosphates including germanium selenophosphates have been synthesized. The selenium compounds are isostructural and crystallize in the polar orthorhombic space group Pca2(1) (Morris et al., 2012).

- Hydrazinium-based germanium(IV) and tin(IV) selenide salts have been synthesized with anionic dimers of edge-sharing metal selenide tetrahedra (Mitzi, 2005).

Molecular Structure Analysis

- The crystal structure of Germanium selenide has been analyzed and found to be orthorhombic with a distorted NaCl type structure (Okazaki, 1958).

Chemical Reactions and Properties

- This compound reacts with elemental chalcogens to produce corresponding selenone and other compounds at room temperature, as shown in the reactions of Bis[(2-pyridyl)bis(trimethylsilyl)methyl-C,N]germanium(II) (Ossig et al., 1997).

- Reactions of 2-Germanaphthalene with elemental sulfur and selenium lead to the synthesis of novel cyclic polychalcogenides containing a germanium atom (Nakata et al., 2002).

Physical Properties Analysis

- Germanium selenophosphates like K(4)Ge(4-x)P(x)Se(12) show semiconductor properties with band gaps indicating their potential use in various applications (Morris et al., 2011).

Chemical Properties Analysis

- Ab initio calculations on the electronic and optical properties of Germanium selenide have been conducted, revealing insights into its band structure and optical functions (Makinistian & Albanesi, 2007).

- The chemical stability of Germanium selenide has been revisited, showing that both its surface and thin flakes are prone to oxidation, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).

科学的研究の応用

Photoelectric Applications : GeSe monolayers exhibit promise in photoelectric applications due to their p-type semiconductor properties and complex band structures. Techniques for controllably thinning monolayers of GeSe have been developed, and these materials have shown enhanced photosensitivity and faster response times in devices compared to pristine nanosheet-based devices (Zhao et al., 2018).

Crystal Structure : The crystal structure of GeSe has been analyzed using X-ray methods, revealing an orthorhombic structure with a distorted NaCl type, isomorphous with SnS and SnSe (Okazaki, 1958).

Memory Applications : GeSe thin films have been developed for nonvolatile random access memory applications. These films, when combined with silver, show electrical switching properties suitable for programmable metallization cells (Reso et al., 2011).

Photocatalytic Efficiency : GeSe has emerged as a promising semiconductor for solar light harvesting and water photoelectrolysis cells. Surface oxidation of GeSe can decrease its bandgap, impacting its photocatalytic efficiency (Boukhvalov et al., 2021).

Optoelectronic Properties : The electronic properties of bilayer GeSe are influenced by stacking order and in-plane strain, affecting its use in nanoelectronics. Different stacking orders result in varying band gaps, which are also tunable through applied strain (Mao et al., 2018).

Nonlinear Optical Properties : GeSe nanoflakes have been studied for their nonlinear optical properties, important for applications in all-optical information conversion. These studies have found significant nonlinear refractive indices and polarizabilities in GeSe dispersions (Jia et al., 2019).

Photovoltaic Applications : GeSe crystals, thin films, and solar cells have been explored for photovoltaic applications, with a focus on doping and interfacial layers. Ag-doping of GeSe and the use of an Sb2Se3 interfacial layer have shown potential for increasing efficiency in solar cells (Smiles et al., 2022).

作用機序

- GeSe primarily interacts with semiconductor materials, especially in thin-film solar cells (TFSCs) and photoelectrochemical (PEC) devices .

- GeSe is a 2D semiconductor material with strong anisotropy, similar to black phosphorus. It exhibits excellent stability in air conditions .

Target of Action

Mode of Action

Safety and Hazards

将来の方向性

特性

IUPAC Name |

selanylidenegermanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/GeSe/c1-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQPCQXEUZLFTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

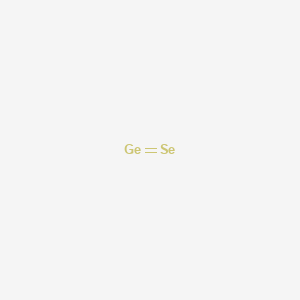

[Ge]=[Se] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

GeSe |

Source

|

| Record name | Germanium(II) selenide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Germanium(II)_selenide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12065-10-0 |

Source

|

| Record name | Germanium selenide (GeSe) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12065-10-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Germanium selenide (GeSe) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。